molecular formula C9H16O3 B15319127 3-Cyclobutyl-2-methoxy-2-methylpropanoicacid

3-Cyclobutyl-2-methoxy-2-methylpropanoicacid

Cat. No.: B15319127
M. Wt: 172.22 g/mol
InChI Key: QOYROKSZCIIHFP-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-methoxy-2-methylpropanoic acid is a chemical compound that belongs to the family of carboxylic acids. It has the molecular formula C9H16O3 and a molecular weight of 172.2 g/mol. This compound is characterized by the presence of a cyclobutyl group, a methoxy group, and a methyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

In industrial settings, the production of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.

    Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Cyclobutyl-2-methoxy-2-methylpropanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activities.

    Modulate Receptors: Interact with cellular receptors to influence signaling pathways.

    Alter Gene Expression: Affect the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-2-methoxy-2-methylpropanoic acid: Unique due to its specific functional groups and structural features.

    Cyclobutylcarboxylic Acid: Lacks the methoxy and methyl groups.

    2-Methoxy-2-methylpropanoic Acid: Lacks the cyclobutyl group.

Uniqueness

3-Cyclobutyl-2-methoxy-2-methylpropanoic acid is unique due to the combination of its cyclobutyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-cyclobutyl-2-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C9H16O3/c1-9(12-2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

QOYROKSZCIIHFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC1)(C(=O)O)OC

Origin of Product

United States

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